molecular formula C10H10F3NO B2724688 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 449-85-4

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Katalognummer B2724688
CAS-Nummer: 449-85-4
Molekulargewicht: 217.191
InChI-Schlüssel: WABCIIFXOCZRCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a heterocyclic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of one carbon atom bonded to three fluorine atoms and one other carbon or heteroatom .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered oxazine ring attached to a benzene ring (forming a benzo[b][1,4]oxazine structure), with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the oxazine ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Innovative Synthesis Methods: Recent research has developed new synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, including variants like 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. These methods involve starting materials like 2-aminophenol and employ one-pot reactions to produce various derivatives (詹淑婷, 2012).
  • Synthesis of Novel Derivatives: Researchers have synthesized diverse derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines. Such work expands the potential applications in various fields, including materials science and pharmacology (V. Guguloth, 2021).

Potential Therapeutic Applications

  • Antimicrobial Properties: Some derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, specifically those with fluorine atoms, have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential use in designing new antimicrobial agents (Liang Fang et al., 2011).
  • Anti-Inflammatory Activity: Certain 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have demonstrated significant anti-inflammatory activity in vivo, suggesting their potential as novel anti-inflammatory agents (Yan-Fei Li et al., 2016).

Advanced Applications

  • Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual-acting agents, blocking the TXA2 receptor and activating the PGI2 receptor. This suggests their application in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).

Eigenschaften

IUPAC Name

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABCIIFXOCZRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449-85-4
Record name 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.